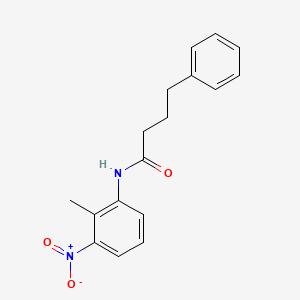![molecular formula C18H21N3O4 B5779381 N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide, also known as N-phenyl-4-(diethylamino)benzamide (PNDB), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PNDB is a yellow crystalline powder that is soluble in organic solvents like chloroform, ethanol, and methanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mécanisme D'action
PNDB inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.
Biochemical and Physiological Effects:
PNDB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases like cancer, Alzheimer's disease, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
PNDB has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and low toxicity. However, this compound has some limitations, including its low yield during synthesis and its limited availability.
Orientations Futures
PNDB has several potential future directions, including its use as a lead compound for the development of new anti-inflammatory and analgesic drugs. This compound may also be used as a tool for studying the role of COX enzymes in various diseases. Additionally, PNDB may be used in the development of new imaging agents for the diagnosis and treatment of cancer.
Méthodes De Synthèse
PNDB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-diethyl-4-aminophenol. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with N,N-diethyl-4-aminophenol. The yield of PNDB using these methods ranges from 40-70%.
Applications De Recherche Scientifique
PNDB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. PNDB has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, thereby reducing inflammation and pain.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-4-20(5-2)15-9-7-14(8-10-15)19-18(22)13-6-11-17(25-3)16(12-13)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOCFURNPOWPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6227261 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)







![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)


